molecular formula C17H20N2O3 B019668 Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate CAS No. 133040-03-6

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

Cat. No. B019668
M. Wt: 300.35 g/mol
InChI Key: FYHJBMSPUBQYOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds involves various methodologies, including one-pot synthesis, condensation reactions, and cyclocondensation, demonstrating the compound's complex synthetic routes. For instance, Zhang Qinglon (2014) detailed a novel compound's synthesis through a one-pot method, highlighting the intricate steps required for such molecules (Zhang Qinglon, 2014). Similarly, Fengke Yang et al. (2004) reported on the synthesis of a closely related compound, showcasing the detailed synthetic strategies employed in this chemical domain (Fengke Yang, Hailian Xiao, F. Jian, 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, ESI-MS, 1H NMR, and single-crystal X-ray diffraction, providing insights into their complex architectures. For example, the work by Şahin et al. (2015) on a compound synthesized via condensation reaction underlines the importance of spectral analysis and structural elucidation in understanding these molecules' molecular frameworks (Z. Şahin, H. Şenöz, H. Tezcan, O. Büyükgüngör, 2015).

Chemical Reactions and Properties

The chemical properties and reactions of these compounds, including their behavior in various chemical environments and their reactivity towards different reagents, are critical for their applications. For instance, Ebrahim Soleimani and Mohsen Zainali (2011) explored isocyanide-based multicomponent reactions, revealing the complex chemical behavior and potential for forming diverse molecular structures (Ebrahim Soleimani, Mohsen Zainali, 2011).

Physical Properties Analysis

The physical properties, including the compound's phase behavior, solubility, and thermal stability, play a significant role in its practical applications and handling. Research on similar compounds provides insights into how structural variations can affect these properties, as shown in studies by Matwijczuk et al. (2016) on molecular aggregation influenced by solvent effects, demonstrating the importance of understanding these properties in detail (A. Matwijczuk, Dariusz Kluczyk, A. Górecki, A. Niewiadomy, M. Gagoś, 2016).

Chemical Properties Analysis

The chemical properties analysis focuses on the reactivity, stability, and interaction of the compound with various chemical reagents. Studies such as those by J. Roberts and K. Kanamori (1980) on the catalysis in hydrolysis reactions provide a glimpse into the complex chemical behavior and the factors influencing these compounds' reactivity (J. Roberts, K. Kanamori, 1980).

Scientific Research Applications

  • Complex Structures and Polarized Molecular-Electronic Structure :

    • This compound is used for its complex structures and polarized molecular-electronic structure in scientific research (Portilla et al., 2007).
  • Hydrogen-Bonded Supramolecular Structures :

  • Reversible Luminescent Sensor for Cyanide and Mercury Ions :

  • Potential in Organic Chemistry Research :

  • Intermediate in Total Synthesis of Bisbibenzyls :

    • It serves as an intermediate for the total synthesis of bisbibenzyls, which are natural products with diverse biological activities (Lou Hong-xiang, 2012).
  • Structural Applications in Organic Synthesis :

  • Imaging Alzheimer's Disease :

  • Broad-Spectrum Chemotherapeutical Activities :

  • Antimicrobial Activity and Corrosion Inhibition :

  • Angiotensin II Receptor Antagonist :

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

methyl 4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-4-5-16-18-10-15(12-20)19(16)11-13-6-8-14(9-7-13)17(21)22-2/h6-10,12H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHJBMSPUBQYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438340
Record name METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

CAS RN

133040-03-6
Record name METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.00 g (0.003 mole) of 2-butyl-1-(4-carbomethoxybenzyl)-4-chloro-5-formylimidazole in 75 mL of methanol is reduced at low pressure with hydrogen and 0.30 g of 5% Pd/carbon in the presence of 0.30 g of potassium acetate to give product; mp 62°-64° C.; tlc (1:1 hexane-ethyl acetate) 1 spot, Rf 0.2; MS (CI) 301 (M+ +1).
Name
2-butyl-1-(4-carbomethoxybenzyl)-4-chloro-5-formylimidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
Pd carbon
Quantity
0.3 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
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Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Reactant of Route 3
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Reactant of Route 4
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Reactant of Route 5
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Reactant of Route 6
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

Citations

For This Compound
1
Citations
SC Shilcrat, MK Mokhallalati… - The Journal of …, 1997 - ACS Publications
A new method is presented for the preparation of 1,2-disubstitued-1H-imidazole-5-carboxaldehydes by the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. …
Number of citations: 93 pubs.acs.org

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